molecular formula C12H14N4O2S B12856247 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide

Cat. No.: B12856247
M. Wt: 278.33 g/mol
InChI Key: ARDCPLOFBGCZDJ-UHFFFAOYSA-N
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Description

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methoxy group on the phenyl ring, for instance, can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .

Properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C12H14N4O2S/c1-16-10(14-15-12(16)19)7-11(17)13-8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,13,17)(H,15,19)

InChI Key

ARDCPLOFBGCZDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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